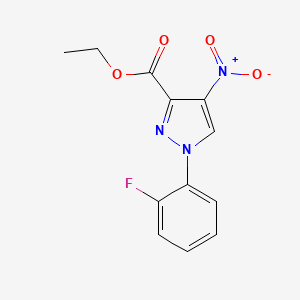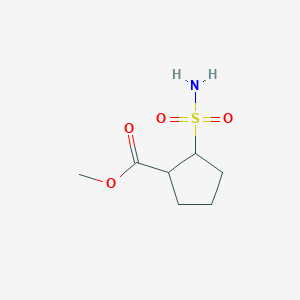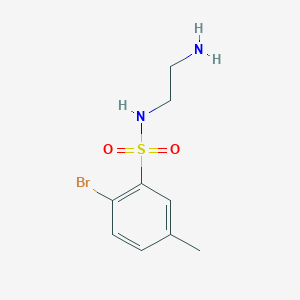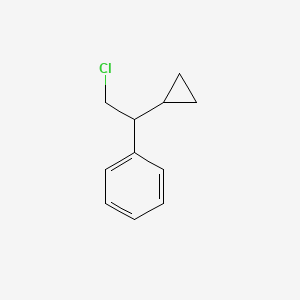
(2-Chloro-1-cyclopropylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-1-cyclopropylethyl)benzene is an organic compound with the molecular formula C11H13Cl It consists of a benzene ring substituted with a 2-chloro-1-cyclopropylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-1-cyclopropylethyl)benzene typically involves the reaction of benzene with 2-chloro-1-cyclopropylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and the 2-chloro-1-cyclopropylethyl chloride as the electrophile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding cyclopropylethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropylethylbenzene.
Scientific Research Applications
(2-Chloro-1-cyclopropylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-1-cyclopropylethyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The chlorine atom and the cyclopropyl group play crucial roles in determining the reactivity and selectivity of the compound. The benzene ring provides a stable aromatic system that can participate in various chemical transformations.
Comparison with Similar Compounds
Cyclopropylbenzene: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
(2-Bromo-1-cyclopropylethyl)benzene: Similar structure but with a bromine atom instead of chlorine, which can influence the reactivity and selectivity in chemical reactions.
(2-Chloroethyl)benzene: Contains a chloroethyl group instead of a cyclopropylethyl group, affecting the compound’s steric and electronic properties.
Uniqueness: (2-Chloro-1-cyclopropylethyl)benzene is unique due to the presence of both a cyclopropyl group and a chlorine atom, which impart distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H13Cl |
|---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
(2-chloro-1-cyclopropylethyl)benzene |
InChI |
InChI=1S/C11H13Cl/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
ILRVOTFRIKSMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13261146.png)

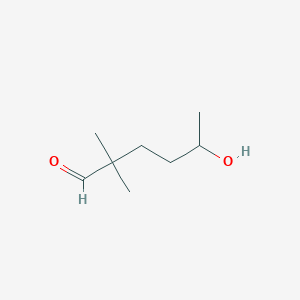
![5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde](/img/structure/B13261164.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13261171.png)
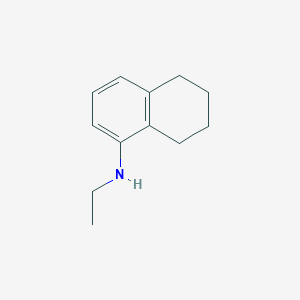
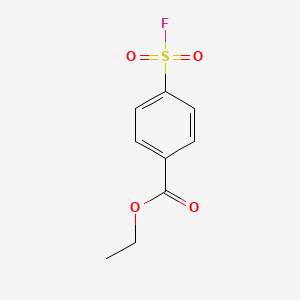
![3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13261181.png)
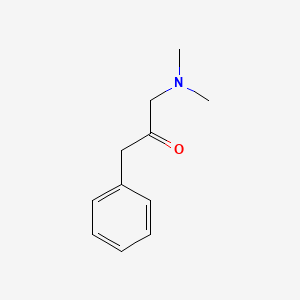
![1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13261194.png)
![5-Fluoro-2-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13261201.png)
